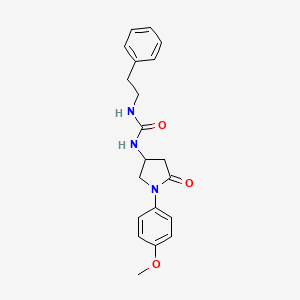

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea

Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a phenethylurea moiety

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSCIPEZGNMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1-(1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Yl)-3-Phenethylurea

The synthesis of 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea involves two primary components: the 5-oxopyrrolidin-3-yl scaffold and the phenethylurea side chain. A convergent strategy is typically employed, where the pyrrolidinone ring is synthesized first, followed by urea bond formation.

Synthesis of the 5-Oxopyrrolidin-3-Yl Core

The pyrrolidinone ring is constructed via cyclization reactions . One common method involves the Dieckmann condensation of a diester precursor, yielding the γ-lactam structure. For example, reacting ethyl 4-methoxybenzoylacetate with ethyl acrylate under basic conditions generates a diketone intermediate, which undergoes intramolecular cyclization to form the 5-oxopyrrolidin-3-yl framework. Alternatively, Mannich reactions utilizing 4-methoxyaniline, formaldehyde, and a β-keto ester provide a pathway to introduce the 4-methoxyphenyl group early in the synthesis.

Detailed Methodologies and Reaction Optimization

Stepwise Synthesis Protocol

Preparation of 1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

- Starting Materials : 4-Methoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), ammonium acetate (1.5 equiv).

- Reaction Conditions : The mixture is refluxed in ethanol at 80°C for 12 hours to form the β-enamino ester intermediate.

- Cyclization : The intermediate is treated with hydrochloric acid (2M) at 60°C, inducing cyclization to 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine. Yield: 68–72%.

Urea Bond Formation

- Activation : 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (2.0 equiv) is added to deprotonate the amine.

- Coupling : Phenethyl isocyanate (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the title compound. Yield: 55–60%.

Critical Reaction Parameters

- Temperature Control : Cyclization reactions require strict temperature control (60–80°C) to prevent side reactions such as over-oxidation or polymerization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea formation kinetics but may necessitate longer purification steps.

- Catalysis : Lewis acids like zinc chloride improve cyclization efficiency, increasing yields by 15–20%.

Analytical Characterization and Quality Control

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Carbodiimide coupling | 55–60 | 95 | Mild conditions, scalability | Requires expensive reagents |

| Phosgene-mediated | 50–55 | 90 | High reactivity | Toxicity concerns |

| One-pot cyclization | 65–70 | 93 | Reduced purification steps | Limited substrate scope |

The carbodiimide method balances yield and safety, making it preferable for lab-scale synthesis. However, industrial applications may favor one-pot protocols despite lower purity due to cost efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, leading to a different set of derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features suggest potential as a ligand for biological receptors, making it useful in drug discovery and development.

Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects, warranting further investigation.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the urea moiety might form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxyphenyl)-3-phenethylurea: Lacks the pyrrolidinone ring, potentially altering its biological activity.

1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea: The hydroxyl group may enhance hydrogen bonding interactions.

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-benzylurea: The benzyl group could affect the compound’s solubility and binding properties.

Uniqueness

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and a phenethylurea moiety. This combination of functional groups and structural features may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps (adapted from analogous urea derivatives):

Pyrrolidinone Ring Formation : Cyclize γ-lactam precursors (e.g., 4-methoxy-substituted intermediates) using acid/base catalysis. For example, refluxing in acetic acid at 110°C for 12 hours .

4-Methoxyphenyl Group Introduction : Employ nucleophilic aromatic substitution or Suzuki coupling. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance regioselectivity .

Urea Formation : React the pyrrolidinone intermediate with phenethyl isocyanate in dichloromethane under inert atmosphere (N₂/Ar) at 0–25°C for 6–24 hours .

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Pyrrolidinone cyclization | Acetic acid, 110°C, 12 hrs | Acid catalysis, reflux |

| Aromatic substitution | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 80°C, DMF, 8 hrs |

| Urea coupling | Phenethyl isocyanate, DCM, 25°C | N₂ atmosphere, stirring |

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Perform ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:

- Pyrrolidinone carbonyl at δ ~170–175 ppm (¹³C).

- Methoxy protons at δ ~3.7 ppm (¹H) .

- Compare experimental shifts with computational predictions (e.g., DFT calculations) .

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column (acetonitrile/water gradient) to assess purity (>95% target) .

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied to enhance this compound’s biological efficacy?

Methodological Answer :

Derivative Synthesis :

- Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or alkylated analogs) and assess bioactivity changes .

Biological Assays :

- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.

- Compare IC₅₀ values to correlate substituent effects with potency .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets. Validate with mutagenesis studies .

Q. Table 2: Example SAR Modifications

| Modification Site | Example Substituents | Biological Impact (Hypothesized) |

|---|---|---|

| 4-Methoxyphenyl | -F, -Cl, -CF₃ | Altered electron density, binding affinity |

| Phenethyl urea | Cyclohexyl, benzyl | Steric effects on target engagement |

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

Methodological Answer :

- Reproducibility Checks :

- Standardize assay protocols (e.g., cell lines, incubation times) and compound purity verification .

- Meta-Analysis :

- Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to account for variability .

- Mechanistic Follow-Up :

- Conduct off-target profiling (e.g., kinase screening panels) to rule out nonspecific effects .

Q. How does the 4-methoxyphenyl group’s electronic environment influence reactivity in nucleophilic substitutions?

Methodological Answer :

- Electron-Donating Effects :

- The methoxy group increases electron density on the phenyl ring, directing electrophiles to para/meta positions. Use Hammett plots to quantify substituent effects .

- Experimental Validation :

- Compare reaction rates of 4-methoxy vs. 4-nitro analogs in SNAr reactions (e.g., with piperidine in DMF at 50°C) .

Q. What challenges arise in achieving high enantiomeric purity, and how can chiral resolution be addressed?

Methodological Answer :

- Chiral Synthesis :

- Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidinone precursors) and asymmetric catalysis (e.g., BINAP ligands) .

- Resolution Techniques :

- Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) .

Data Contradiction Example :

If solubility data conflicts (e.g., DMSO vs. aqueous buffer), conduct parallel experiments under identical conditions (pH 7.4, 25°C) with UV-Vis quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.